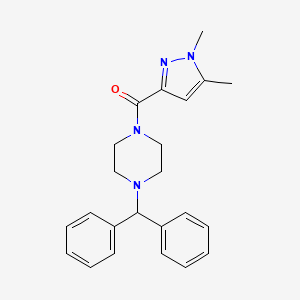

Diaminorhodamine-M

概要

説明

It is primarily used for the detection of nitric oxide (NO) due to its high sensitivity and specificity . This compound exhibits strong fluorescence upon reaction with nitric oxide, making it a valuable tool in various scientific fields.

作用機序

Target of Action

Diaminorhodamine-M (DAR-M) primarily targets Nitric Oxide (NO) . Nitric Oxide is a powerful mediator of various biological processes such as vasodilation and angiogenesis . DAR-M serves as a fluorescent indicator for NO, with a detection limit of approximately 10 nM .

Mode of Action

DAR-M interacts with Nitric Oxide (NO) in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-M T) . This reaction leads to an approximately 840-fold increase in fluorescence quantum efficiency .

Biochemical Pathways

The primary biochemical pathway affected by DAR-M involves the generation of Nitric Oxide (NO) . When NO is produced and illuminated by light, it enables the control of its local concentration, which is promising for biomedical applications . DAR-M is used to evaluate the efficiency of NO generation .

Pharmacokinetics

It’s known that dar-m is a cell-impermeable dye used for the fluorescent detection of no . It’s stored at temperatures between 2-8°C and protected from light .

Result of Action

The interaction of DAR-M with NO results in a significant increase in fluorescence, allowing for the detection and quantification of NO . This is particularly useful in biomedical applications where controlling the local concentration of NO is crucial .

Action Environment

The action of DAR-M is influenced by the presence of oxygen. Otherwise, the oxidation of the probe results in a significant increase in fluorescence, which interferes with the signal due to the reaction with NO .

生化学分析

Biochemical Properties

Diaminorhodamine-M plays a significant role in biochemical reactions, primarily as a nitric oxide indicator. It interacts with nitric oxide to form a triazole derivative, which exhibits strong fluorescence. This interaction is highly specific, allowing researchers to accurately measure NO levels in biological samples. The compound is known to interact with various enzymes and proteins involved in nitric oxide synthesis and metabolism, such as nitric oxide synthase (NOS). The interaction between this compound and nitric oxide is a key aspect of its utility in biochemical assays .

Cellular Effects

This compound influences various cellular processes by detecting and quantifying nitric oxide levels. In different cell types, including endothelial cells, neurons, and immune cells, nitric oxide acts as a signaling molecule that regulates functions such as vasodilation, neurotransmission, and immune response. By using this compound, researchers can study how changes in nitric oxide levels affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased NO levels detected by this compound can lead to the activation of guanylate cyclase, resulting in elevated cyclic GMP levels and subsequent physiological effects .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with nitric oxide to form a fluorescent triazole derivative. This reaction is facilitated by the presence of oxygen, which helps in the conversion of the non-fluorescent this compound to its fluorescent form. The binding interaction between this compound and nitric oxide is highly specific, ensuring that the fluorescence signal accurately reflects NO levels. This specificity is crucial for studying the role of nitric oxide in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored properly, but prolonged exposure to light and air can lead to degradation, reducing its effectiveness. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies indicating potential cytotoxicity at high concentrations. Therefore, it is essential to optimize storage conditions and usage protocols to maintain the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects nitric oxide without causing significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been reported. These threshold effects highlight the importance of careful dosage optimization to balance sensitivity and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide synthesis and degradation. It interacts with enzymes such as nitric oxide synthase, which catalyzes the production of NO from L-arginine. The compound’s ability to detect NO makes it a valuable tool for studying metabolic flux and changes in metabolite levels associated with NO production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its cell-permeable nature, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can affect its fluorescence signal and, consequently, the accuracy of NO detection .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may localize to organelles such as mitochondria, where nitric oxide plays a critical role in regulating cellular respiration and apoptosis. Post-translational modifications and targeting signals can direct this compound to these specific compartments, enhancing its utility in studying subcellular NO dynamics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-M involves multiple steps, starting from the appropriate xanthene derivative. The key steps include:

Nitration and Reduction: The xanthene derivative undergoes nitration followed by reduction to introduce amino groups.

Dimethylation: The amino groups are then dimethylated to form the dimethylamino groups.

Coupling Reaction: The final step involves coupling with the appropriate carboxyphenyl derivative to form the inner salt structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under conditions that protect it from light and moisture .

化学反応の分析

Types of Reactions: Diaminorhodamine-M primarily undergoes:

Oxidation: Reacts with nitric oxide in the presence of oxygen to form a triazolo-rhodamine analog.

Substitution: The dimethylamino groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Nitric oxide and oxygen are the primary reagents.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation Product: Triazolo-rhodamine analog, which exhibits enhanced fluorescence.

Substitution Products: Vary depending on the electrophile used.

科学的研究の応用

Diaminorhodamine-M has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting nitric oxide in chemical reactions.

Biology: Employed in imaging studies to detect nitric oxide in cells and tissues.

Medicine: Utilized in diagnostic assays to measure nitric oxide levels in biological samples.

Industry: Applied in the development of sensors and diagnostic tools for environmental and clinical monitoring

類似化合物との比較

Diaminorhodamine-4M: Another rhodamine-based fluorescent probe used for nitric oxide detection.

DAF-2: A fluorescent probe that detects nitric oxide via green fluorescence.

DAF-FM: A more stable version of DAF-2, used for detecting nitric oxide in a wider pH range

Uniqueness: Diaminorhodamine-M is unique due to its high sensitivity and specificity for nitric oxide detection. It exhibits a significant increase in fluorescence upon reaction with nitric oxide, making it a highly effective probe for various applications. Compared to other similar compounds, it offers better stability and a broader range of applications .

特性

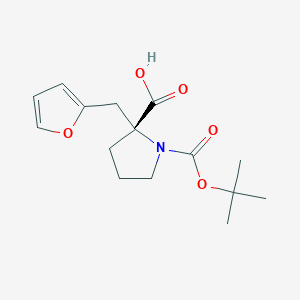

IUPAC Name |

2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGARXADGVCBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)